4-{(E)-[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazono]methyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}PHENYL ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole moiety, which is known for its diverse biological activities, and a phenyl acetate group, which can influence its chemical reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}PHENYL ACETATE typically involves the condensation of 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine with an appropriate aldehyde or ketone, followed by esterification with phenyl acetate. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the condensation and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The phenyl acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce hydrazine derivatives.
Scientific Research Applications
4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The benzisothiazole moiety can interact with enzymes or receptors, modulating their activity. The phenyl acetate group may influence the compound’s solubility and cellular uptake, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Uniqueness
4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}PHENYL ACETATE is unique due to its combination of a benzisothiazole moiety and a phenyl acetate group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H13N3O4S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[4-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C16H13N3O4S/c1-11(20)23-13-8-6-12(7-9-13)10-17-18-16-14-4-2-3-5-15(14)24(21,22)19-16/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI Key |
XERZTOFMLGWVAB-LICLKQGHSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32 |
solubility |
45.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.